molecular formula C16H24ClN3O3S B14757473 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride

1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride

Cat. No.: B14757473
M. Wt: 373.9 g/mol
InChI Key: LFHGRTIMOGIDTB-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride is a synthetic compound that belongs to the class of diazinanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the following steps:

    Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the aminobutyl group: This step may involve nucleophilic substitution reactions.

    Addition of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution.

    Formation of the sulfanylidene group: This step may involve thiolation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can modify the diazinanone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminobutyl)-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one
  • 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-thioxo-1,3-diazinan-4-one

Uniqueness

1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H24ClN3O3S

Molecular Weight

373.9 g/mol

IUPAC Name

1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride

InChI

InChI=1S/C16H23N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9,13H,3-4,7-8,10,17H2,1-2H3,(H,18,20,23);1H

InChI Key

LFHGRTIMOGIDTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)NC(=S)N2CCCCN)OC.Cl

Origin of Product

United States

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